molecular formula C52H63BF4N2O2 B1487345 6-Butoxy-2-((1E,3E)-3-(3-((1E,3Z)-3-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-1-butylbe CAS No. 2221950-84-9

6-Butoxy-2-((1E,3E)-3-(3-((1E,3Z)-3-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-1-butylbe

Cat. No.: B1487345
CAS No.: 2221950-84-9
M. Wt: 834.9 g/mol
InChI Key: VZWMKYVRHXTKOP-UHFFFAOYSA-N
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Description

6-Butoxy-2-((1E,3E)-3-(3-((1E,3Z)-3-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-1-butylbe is a useful research compound. Its molecular formula is C52H63BF4N2O2 and its molecular weight is 834.9 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2Z)-6-butoxy-2-[(Z)-3-[(3E)-3-[(Z)-3-(6-butoxy-1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-1-butylbenzo[cd]indole;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H63N2O2.BF4/c1-7-11-31-53-44(40-21-17-23-42-48(55-33-13-9-3)29-27-46(53)50(40)42)25-15-19-38-35-39(37-52(5,6)36-38)20-16-26-45-41-22-18-24-43-49(56-34-14-10-4)30-28-47(51(41)43)54(45)32-12-8-2;2-1(3,4)5/h15-30,35H,7-14,31-34,36-37H2,1-6H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWMKYVRHXTKOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCN1C2=C3C(=C(C=C2)OCCCC)C=CC=C3C1=CC=CC4=CC(=CC=CC5=[N+](C6=C7C5=CC=CC7=C(C=C6)OCCCC)CCCC)CC(C4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CCCCN\1C2=C3C(=C(C=C2)OCCCC)C=CC=C3/C1=C/C=C\C4=C/C(=C/C=C\C5=[N+](C6=C7C5=CC=CC7=C(C=C6)OCCCC)CCCC)/CC(C4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H63BF4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

834.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-Butoxy-2-((1E,3E)-3-(3-((1E,3Z)-3-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-1-butylbe (CAS Number: 2221950-84-9) is a complex organic molecule with potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including relevant research findings, data tables, and case studies.

Molecular Structure

The molecular formula of the compound is C52H63BF4N2O2C_{52}H_{63}BF_4N_2O_2 with a molecular weight of 834.9 g/mol. This compound features multiple functional groups that may contribute to its biological activity.

PropertyValue
CAS Number2221950-84-9
Molecular FormulaC₅₂H₆₃BF₄N₂O₂
Molecular Weight834.9 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Pharmacological Potential

Research indicates that compounds similar to 6-Butoxy-2 exhibit a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The indole structure present in the compound is known for its diverse pharmacological properties.

Anticancer Activity

Studies have shown that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structural motifs have been reported to target specific pathways involved in tumor growth and metastasis.

Neuroprotective Effects

Indole derivatives have also been studied for their neuroprotective properties. They may exert these effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. For example, some studies suggest that such compounds can inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease.

Case Studies

  • Indole Derivatives in Cancer Treatment :
    A study published in Cancer Letters explored the efficacy of indole-based compounds against various cancer cell lines. The findings suggested that certain substitutions on the indole ring significantly enhanced anticancer activity by promoting apoptosis and inhibiting cell migration .
  • Neuroprotective Mechanisms :
    Research featured in Neuropharmacology highlighted the ability of indole derivatives to protect against neurodegeneration by inhibiting AChE and reducing oxidative stress markers in neuronal cultures .

The biological activity of 6-Butoxy-2 may be attributed to its ability to interact with specific biological targets:

  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated potent inhibition of AChE, leading to increased levels of acetylcholine and enhanced synaptic transmission.
  • Cell Cycle Regulation : The compound's structural features may allow it to interfere with cell cycle progression, promoting apoptosis in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Butoxy-2-((1E,3E)-3-(3-((1E,3Z)-3-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-1-butylbe
Reactant of Route 2
6-Butoxy-2-((1E,3E)-3-(3-((1E,3Z)-3-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-1-butylbe

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